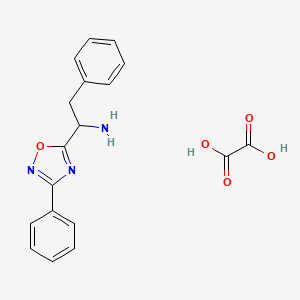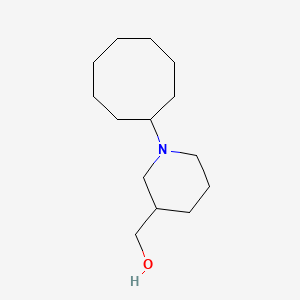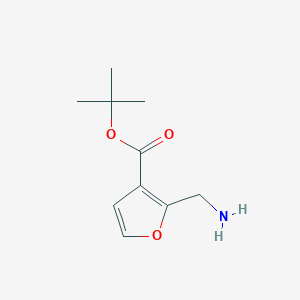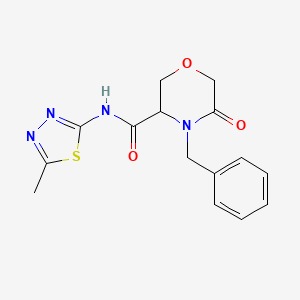![molecular formula C29H27FN4O3 B2482602 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1189908-13-1](/img/structure/B2482602.png)
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide" involves complex reactions. For instance, a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, showing anticancer activity, were synthesized through reactions involving substituted aldehydes, indicating the multifaceted synthetic routes for similar compounds (Selvam et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to the specified compound showcases intriguing features, such as intramolecular hydrogen bonds stabilizing specific conformations. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal folded conformations around the methylene C atom of the thioacetamide bridge, highlighting the complex interactions within such molecules (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds demonstrate the reactivity of functional groups and the potential for creating a variety of derivatives. For example, the synthesis of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide as a radioligand showcases the manipulation of fluorine and other substituents to achieve desired chemical properties and biological activity (Zhang et al., 2005).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The crystal structures of some related acetamides provide insight into the molecular arrangements and intermolecular forces that influence the compound's physical state and reactivity (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability under various conditions, are essential for the compound's application in research and industry. Studies on derivatives with similar functional groups, like the peripheral benzodiazepine receptor ligands, shed light on the potential chemical behavior and interaction mechanisms of our compound of interest (Selleri et al., 2005).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Evaluation
The compound is part of a broader category of chemicals that have been synthesized and evaluated for various biological activities. While the exact chemical name provided does not match any specific studies directly, the structure suggests it belongs to families of compounds like pyrimidines and pyridines, which have been extensively researched for their potential biological applications. For instance, derivatives similar to this compound have been synthesized for imaging the translocator protein (18 kDa) with PET, offering a glimpse into their utility in medical diagnostics (Dollé et al., 2008). Additionally, thiazolopyrimidine derivatives have shown antimicrobial activities, indicating their potential in developing new therapeutic agents (Kerru et al., 2019).
Anticancer and Antimicrobial Activities
Research into similar compounds has revealed notable anticancer and antimicrobial properties. For example, certain pyrimidine-5-carbonitrile derivatives have been evaluated for their anticonvulsant and neurotoxicity effects, suggesting their potential in neurological treatments (Shaquiquzzaman et al., 2012). Furthermore, novel thiazolopyrimidine linked rhodanine derivatives have been prepared and shown to possess significant antibacterial potency against various bacterial strains, highlighting their potential in addressing antimicrobial resistance (Kerru et al., 2019).
Radioligand Development for PET Imaging
The development of radioligands for PET imaging is another application area for compounds within this chemical family. Studies like the one by Dollé et al. (2008) focus on the radiosynthesis of [18F]PBR111, a selective radioligand, demonstrating the compound's utility in in vivo imaging and potentially aiding in the diagnosis of neurodegenerative disorders (Dollé et al., 2008).
Src Kinase Inhibition and Anticancer Effects
Compounds structurally related to the one have been investigated for their Src kinase inhibitory and anticancer activities. Thiazolyl N-benzyl-substituted acetamide derivatives, for example, have shown inhibitory activities against Src kinase, a critical enzyme involved in the signaling pathways of cancer cells, presenting a potential pathway for cancer treatment (Fallah-Tafti et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN4O3/c1-37-26-10-6-5-9-24(26)31-27(35)19-34-28(21-11-13-22(30)14-12-21)32-25-18-33(16-15-23(25)29(34)36)17-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNTZQPTUMATKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2482519.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2482525.png)



![N-[2-Methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2482531.png)
![2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid](/img/structure/B2482533.png)

![methyl 4-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2482537.png)

![[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2482540.png)
![diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2482541.png)
